molecular formula C14H18BrNO3 B8468522 tert-butyl 9-bromo-3,4-dihydrobenzo[b][1,4]oxazepine-5(2H)-carboxylate

tert-butyl 9-bromo-3,4-dihydrobenzo[b][1,4]oxazepine-5(2H)-carboxylate

Cat. No.: B8468522
M. Wt: 328.20 g/mol
InChI Key: KVHMYXBCUYQBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 9-bromo-3,4-dihydrobenzo[b][1,4]oxazepine-5(2H)-carboxylate is a useful research compound. Its molecular formula is C14H18BrNO3 and its molecular weight is 328.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18BrNO3

Molecular Weight

328.20 g/mol

IUPAC Name

tert-butyl 9-bromo-3,4-dihydro-2H-1,5-benzoxazepine-5-carboxylate

InChI

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-8-5-9-18-12-10(15)6-4-7-11(12)16/h4,6-7H,5,8-9H2,1-3H3

InChI Key

KVHMYXBCUYQBMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC2=C1C=CC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl (3-bromo-2-hydroxyphenyl)carbamate (D52) (3 g, 10.41 mmol) in acetone (30 mL) was added 1,3-dibromopropane (3.17 mL, 31.2 mmol), K2CO3 (11.51 g, 83 mmol) and the mixture stirred at 75° C. for 16 hours. The reaction was then cooled to RT, filtered, the filtrate was evaporated. The residue was then purified on silica eluting with a gradient of 0-10% ethyl acetate in cyclohexane to afford the title compound (2.2 g). LCMS (A): m/z (M+H)+328/330, C14H18BrNO3 requires 327/329 (acidic).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.17 mL
Type
reactant
Reaction Step One
Name
Quantity
11.51 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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